

Application Note: Quantification of Enocyanin in Food Matrices

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Compound of Interest

Compound Name: *Enocyanin*

Cat. No.: B080283

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Introduction

Enocyanin, a commercial term for grape skin extract, is a natural food colorant rich in anthocyanins. These polyphenolic pigments, responsible for the red, purple, and blue colors of many fruits and vegetables, are also of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.^{[1][2]} Accurate quantification of **enocyanin**, or more specifically its constituent anthocyanins, in various food matrices is crucial for quality control, product development, and nutritional labeling. This application note provides detailed protocols for the quantification of **enocyanins** in food matrices using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, along with a summary of typical anthocyanin content in various foods.

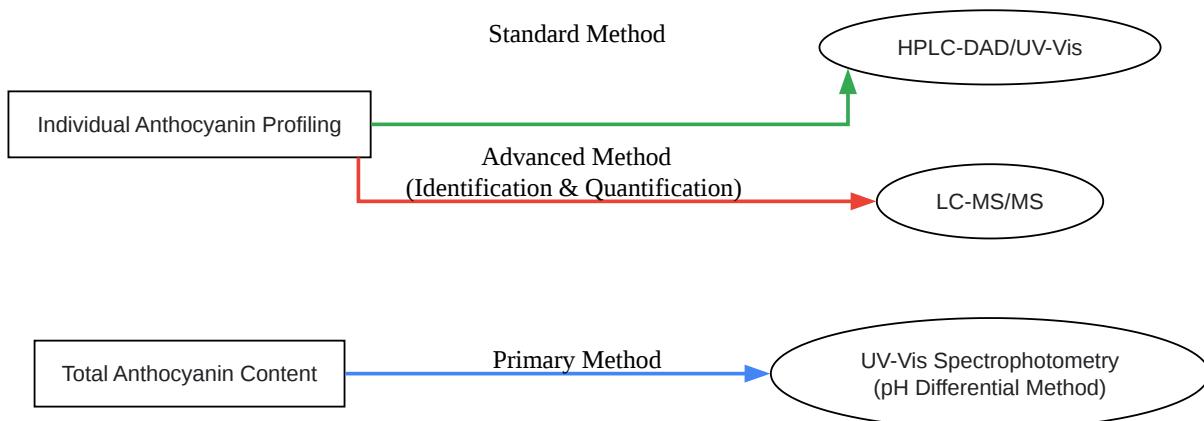
Data Presentation: Anthocyanin Content in Selected Food Matrices

The concentration of anthocyanins can vary significantly depending on the food type, cultivar, growing conditions, and processing methods.^{[2][3][4]} The following table summarizes typical anthocyanin content in a variety of food matrices, expressed as milligrams per 100 grams of fresh weight (FW).

Food Matrix	Total Anthocyanin Content (mg/100g FW)	Major Anthocyanins
Berries		
Black Chokeberries	46 - 558[2]	Cyanidin glycosides
Black Elderberries	17 - 463[2]	Cyanidin glycosides
Black Currants	25 - 305[2]	Delphinidin, Cyanidin glycosides
Blackberries	10 - 139[2]	Cyanidin glycosides
Blueberries (Cultivated)	11 - 26[2]	Malvidin, Delphinidin, Petunidin glycosides
Strawberries	4 - 48[2]	Pelargonidin glycosides
Red Raspberries	5 - 38[2]	Cyanidin glycosides
Grapes & Wine		
Black Grapes	3 - 39[2]	Malvidin-3-O-glucoside, Peonidin, Petunidin glycosides
Red Wine	4 - 10[2]	Malvidin-3-O-glucoside, Acylated anthocyanins
Other Fruits		
Sweet Cherries	7 - 143[2]	Cyanidin glycosides
Plums	5 - 34[2]	Cyanidin, Peonidin glycosides
Vegetables		
Red Cabbage	up to 300	Acylated cyanidin glycosides
Eggplant (Peel)	up to 750	Delphinidin glycosides
Grains		
Black Rice	Variable	Cyanidin-3-glucoside, Peonidin-3-glucoside

Experimental Workflows

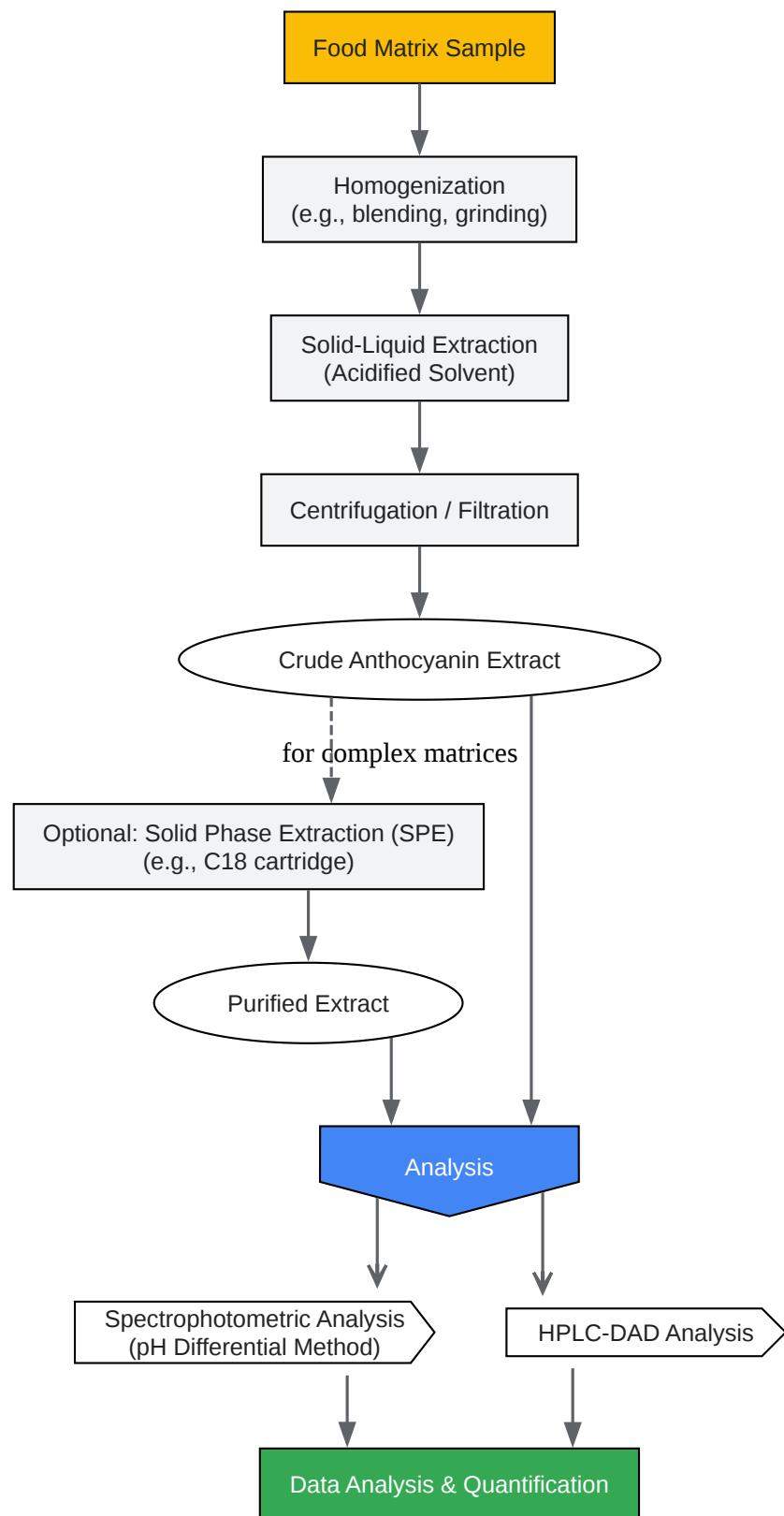
Logical Relationship of Enocyanin Quantification Methods



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Caption: Choice of analytical technique depends on the desired level of detail.

General Experimental Workflow for Enocyanin Quantification

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Caption: A generalized workflow for the quantification of **anthocyanin**.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific food matrix.

Materials:

- Food sample
- Extraction Solvent: Methanol/Water/Trifluoroacetic acid (80:20:0.05 v/v/v) or Ethanol/Water with 0.1% HCl.[\[5\]](#)
- Homogenizer (e.g., blender, grinder)
- Centrifuge
- Rotary evaporator (optional)
- Solid Phase Extraction (SPE) C18 cartridges (optional)

Procedure:

- Homogenization: Freeze-dry the sample if necessary and grind to a fine powder. For fresh samples, homogenize with the extraction solvent.
- Extraction: Mix the homogenized sample with the extraction solvent in a ratio of approximately 1:10 (sample:solvent, w/v). The extraction can be enhanced using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[\[6\]](#)[\[7\]](#)
- Incubation: Stir or shake the mixture for 1-2 hours at room temperature in the dark to prevent anthocyanin degradation.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.[\[7\]](#)
- Collection: Carefully collect the supernatant containing the anthocyanins.

- Re-extraction: Repeat the extraction process on the residue to ensure complete recovery of anthocyanins.
- Solvent Evaporation (Optional): Combine the supernatants and evaporate the solvent under vacuum using a rotary evaporator at a temperature below 40°C.[5]
- Reconstitution: Reconstitute the dried extract in a known volume of acidified water or mobile phase for analysis.
- Purification (Optional for complex matrices): For samples with high levels of interfering compounds (sugars, organic acids), pass the reconstituted extract through a pre-conditioned C18 SPE cartridge. Wash with acidified water to remove interferences and then elute the anthocyanins with acidified methanol.

Quantification by UV-Vis Spectrophotometry (pH Differential Method)

This method is suitable for determining the total monomeric anthocyanin content.[8][9]

Materials:

- Anthocyanin extract
- Potassium chloride buffer (0.025 M), pH 1.0
- Sodium acetate buffer (0.4 M), pH 4.5
- UV-Vis Spectrophotometer

Procedure:

- Prepare two dilutions of the anthocyanin extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer.
- Allow the solutions to equilibrate for 15-20 minutes.
- Measure the absorbance of each dilution at the wavelength of maximum absorption ($\lambda_{vis\text{-max}}$, typically around 520 nm) and at 700 nm against a blank (distilled water).[8]

- Calculate the absorbance (A) for the sample as: $A = (\text{A}_{\lambda\text{vis-max}} - \text{A}_{700})\text{pH 1.0} - (\text{A}_{\lambda\text{vis-max}} - \text{A}_{700})\text{pH 4.5}$
- Calculate the total anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents (mg/L), using the following formula: Total Anthocyanins (mg/L) = $(A \times \text{MW} \times \text{DF} \times 1000) / (\varepsilon \times l)$ Where:
 - A = Absorbance
 - MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol)[\[8\]](#)
 - DF = Dilution factor
 - ε = Molar extinction coefficient of cyanidin-3-glucoside ($26,900 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)[\[8\]](#)
 - l = Path length of the cuvette (cm)

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of individual anthocyanins.

Instrumentation and Conditions:

- HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm).[\[5\]](#)
- Mobile Phase A: Water/Formic acid/Acetonitrile (87:10:3 v/v/v).[\[10\]](#)
- Mobile Phase B: Water/Formic acid/Acetonitrile (40:10:50 v/v/v).[\[10\]](#)
- Flow Rate: 0.8 mL/min.[\[5\]](#)
- Detection Wavelength: 520 nm.[\[11\]](#)
- Injection Volume: 20 μL .

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
15	80	20
30	50	50
35	20	80
40	100	0
45	100	0

Procedure:

- Filter the extracted and reconstituted sample through a 0.45 μm syringe filter before injection.[5]
- Inject the sample into the HPLC system.
- Identify individual anthocyanins by comparing their retention times and UV-Vis spectra with those of authentic standards.
- Quantify each anthocyanin by creating a calibration curve using external standards (e.g., malvidin-3-O-glucoside, cyanidin-3-glucoside).[5] The concentration is calculated based on the peak area.

Conclusion

The choice of method for the quantification of **anthocyanin** in food matrices depends on the specific research or quality control objective. The pH differential spectrophotometric method offers a rapid and simple approach for determining total anthocyanin content, while HPLC provides detailed information on the profile of individual anthocyanins. Proper sample preparation and extraction are critical for obtaining accurate and reproducible results. The protocols and data presented in this application note serve as a valuable resource for professionals working with anthocyanin-rich food products.

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